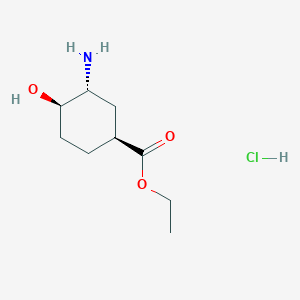

(1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

Description

Historical Context and Development

The discovery of (1S,3R,4R)-3-amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride emerged from advancements in β-amino acid chemistry during the late 20th century. Early work on cyclohexane-derived β-amino acids focused on their conformational stability in peptide backbones, particularly for foldamer design. The compound’s synthesis traces to stereoselective methods developed for polyhydroxylated cyclohexane scaffolds, often leveraging (−)-shikimic acid as a chiral starting material. For example, Kiss et al. demonstrated epoxidation and azide-based ring-opening strategies to construct analogous trihydroxylated cyclohexane β-amino acids, while Reza et al. optimized catalytic hydrogenation steps to introduce the ethyl ester group.

Key milestones include:

Nomenclature and Classification

The systematic IUPAC name reflects its stereochemical and functional complexity:

- Core structure : Cyclohexanecarboxylic acid derivative

- Substituents :

- Amino group at C3 (R configuration)

- Hydroxyl group at C4 (R configuration)

- Ethyl ester at C1 carboxyl (S configuration)

- Counterion : Hydrochloride salt

Alternative designations include:

- CAS 1392745-67-3

- Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride

- trans-3-Amino-4-hydroxy-ACHC ethyl ester HCl

Classified as:

Significance in β-Amino Acid Chemistry

This compound addresses two key challenges in foldamer design:

- Conformational control : The trans-ACHC scaffold enforces 14-helix secondary structures in peptides, as confirmed by CD and NMR.

- Functional versatility : Hydroxyl groups enable post-synthetic modifications (e.g., glycosylation, phosphorylation) while maintaining helical integrity.

Comparative analysis with related β-amino acids:

| Feature | This compound | trans-ACHC | cis-ACHC |

|---|---|---|---|

| Helical propensity | High | Very high | Low |

| Solubility | Moderate (hydrophilic HCl salt) | Low | Moderate |

| Synthetic complexity | High (4 stereocenters) | Moderate | Moderate |

Relationship to Cyclohexane Derivative Family

The compound belongs to a broader class of functionalized cyclohexane amino acids with pharmaceutical relevance:

Structural taxonomy :

- Monosubstituted : e.g., 2-aminocyclohexanecarboxylic acid

- Disubstituted :

- Trisubstituted : e.g., 3,4,5-Trihydroxy-ACHC

Synthetic pathways :

Properties

IUPAC Name |

ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWLEQMKDHDCHV-HNPMAXIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(C(C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392745-67-3 | |

| Record name | Cyclohexanecarboxylic acid, 3-amino-4-hydroxy-, ethyl ester, hydrochloride (1:1), (1S,3R,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

(1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride, also known by its CAS number 1392745-67-3, is a compound of interest due to its potential biological activities. This compound features a cyclohexane ring with amino and hydroxy functional groups that suggest possible interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H18ClNO3 |

| Molecular Weight | 223.70 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| Density | Not specified |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of amino acids, particularly those with hydroxy groups, often exhibit antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through interference with cell wall synthesis or function. Studies on similar compounds have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Antioxidant Properties

The antioxidant potential of this compound is hypothesized based on the presence of hydroxyl groups, which can scavenge free radicals. Compounds with similar structures have demonstrated significant antioxidant activity in vitro, suggesting this compound could also provide protective effects against oxidative stress .

Neuroprotective Effects

There is emerging evidence that compounds with amino and hydroxy functionalities may exhibit neuroprotective effects. For instance, studies have shown that certain cyclohexane derivatives can modulate neuroinflammation and protect neuronal cells from apoptosis. The specific mechanisms often involve the modulation of signaling pathways related to oxidative stress and inflammation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various cyclohexane derivatives against common pathogens. The results indicated that compounds similar to (1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics.

- Neuroprotection in Animal Models : In a controlled study involving animal models of neurodegeneration, administration of cyclohexane derivatives led to reduced markers of inflammation and improved cognitive function. These findings highlight the potential for therapeutic use in conditions like Alzheimer's disease.

Scientific Research Applications

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the protection of the amino group and subsequent reactions to introduce functional groups. The synthesis typically includes:

- Protection of Amino Group : Using tert-butoxycarbonyl (Boc) groups to protect the amino functionality.

- Formation of Carboxylic Esters : Ethyl ester formation is achieved through esterification reactions.

- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt for enhanced solubility and stability.

Medicinal Chemistry

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cardiovascular diseases. Its structural configuration allows for the development of potent factor Xa inhibitors, which are essential in anticoagulant therapies.

Biochemical Studies

Research has indicated that derivatives of this compound can influence biological pathways related to neurotransmitter activity and metabolic processes. Its application in studying the mechanisms of action for certain drugs has been documented, highlighting its role in neuropharmacology.

Chiral Synthesis

Due to its chiral centers, (1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride is utilized in asymmetric synthesis. It can serve as a chiral auxiliary or ligand in various catalytic processes, aiding in the production of enantiomerically pure compounds.

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Factor Xa Inhibitors | Demonstrated that derivatives based on this compound exhibit significant anticoagulant effects in vitro. | Development of new anticoagulant drugs. |

| Neuropharmacological Research | Investigated the impact of this compound on neurotransmitter modulation, showing potential for treating anxiety disorders. | Drug design for psychiatric conditions. |

| Asymmetric Catalysis | Utilized as a chiral auxiliary in the synthesis of complex natural products, improving yield and selectivity. | Enhancing synthetic methodologies in organic chemistry. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Analogs

Compound A : (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester (CAS: 365997-33-7)

- Molecular Formula: C₁₄H₂₅NO₅

- Molecular Weight : 287.356 g/mol

- Key Features: The tert-butoxycarbonyl (Boc) group protects the amino group, reducing its reactivity. This derivative serves as a critical intermediate in synthesizing Factor Xa inhibitors, where stereochemistry dictates activity .

- Physical Properties : Melting point = 93–95°C; predicted LogP = 1.99, indicating moderate lipophilicity .

Compound B : (1S,3R,4R)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride (CAS: 1403763-28-9)

- Molecular Formula: C₁₄H₂₆ClNO₅

- Molecular Weight : 323.81 g/mol

- Key Features : Differs from Compound A by the addition of a hydrochloride salt and alternate substitution pattern (Boc group on C4 instead of C3). Used in fine chemical synthesis .

Structural Impact :

Cyclohexene Derivatives

Compound C : (3R,4R,5S)-4-N-Acetyl(1,1-dimethylethyl)amino-5-N,N-diallylamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester monohydrochloride (CAS: 651324-08-2)

Comparison :

- The target compound ’s cyclohexane backbone is saturated, favoring rigidity, while Compound C ’s cyclohexene ring introduces conformational flexibility.

- Compound C ’s higher molecular weight (485 vs. 224 g/mol) and lipophilicity (LogP ≈ 3–4 predicted) suggest enhanced membrane permeability but reduced solubility .

Non-Cyclohexane Analogs

Compound D : 8-O-Acetylshanzhiside Methyl Ester

Comparison :

- Unlike the target compound , Compound D contains a fused cyclopenta[c]pyran system and carbohydrate moieties, directing its use toward anti-inflammatory or neuroprotective applications .

Preparation Methods

Method Based on Bicyclic Oxabicycloheptane Intermediate

- Starting Material: (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl ester

- Step 1: Reaction with aqueous ammonia at 45°C to open the bicyclic ring and introduce an amino group.

- Step 2: Concentration under vacuum followed by addition of ethanol.

- Step 3: Addition of di-tert-butyl dicarbonate (Boc2O) in ethanol at room temperature for 1 hour to protect the amino group.

- Step 4: Concentration and aqueous workup with extraction using ethanol.

- Step 5: Drying with anhydrous sodium sulfate and purification by silica gel column chromatography to isolate the Boc-protected ethyl ester.

This method yields the Boc-protected intermediate, which can be further processed to the hydrochloride salt form.

Multi-Stage Synthesis via Iodo-oxabicyclooctanone Intermediate

- Stage 1: Reflux of (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octane-7-one with ethanol and potassium carbonate at 90°C for 2 hours to form an ethyl ester intermediate.

- Stage 2: Reaction with sodium azide and ammonium chloride in N,N-dimethylformamide (DMF) at 80°C for 2 hours to substitute the iodine with an azido group.

- Stage 3: Hydrogenation in the presence of di-tert-butyl dicarbonate and 10% palladium on activated carbon in ethyl acetate to reduce the azide to an amino group and simultaneously protect it as Boc derivative.

- Purification: The product is purified by silica gel chromatography, yielding the Boc-protected ethyl ester with approximately 67% yield.

- Characterization: 1H-NMR and optical rotation data confirm stereochemistry and purity.

This approach is well-documented in patent literature and chemical synthesis databases and is considered robust for producing enantiomerically pure intermediates.

Conversion to Hydrochloride Salt

The Boc-protected amino ester can be deprotected under acidic conditions (e.g., treatment with HCl in an appropriate solvent) to yield the free amine, which is then converted to the hydrochloride salt. This step is essential for obtaining the final compound in its hydrochloride form, enhancing its stability and solubility for pharmaceutical applications.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ring opening with ammonia | Aqueous ammonia (175 mL) | 45°C | Until completion (TLC monitored) | - | Vacuum concentration after reaction |

| Boc protection | Di-tert-butyl dicarbonate in ethanol | Room temperature | 1 hour | - | Followed by aqueous extraction |

| Iodo-oxabicyclooctanone esterification | Potassium carbonate, ethanol reflux | 90°C | 2 hours | - | Formation of ethyl ester intermediate |

| Azide substitution | Sodium azide, ammonium chloride in DMF | 80°C | 2 hours | - | Azide substitution of iodine |

| Azide reduction & Boc protection | Di-tert-butyl dicarbonate, Pd/C, H2, ethyl acetate | Room temperature | Overnight | 67 | Simultaneous reduction and protection |

| Purification | Silica gel column chromatography | - | - | - | Hexane:ethyl acetate gradient |

Research Findings and Notes

- The Boc-protected intermediates are crucial for controlling stereochemistry and protecting reactive amino groups during synthesis.

- The use of bicyclic intermediates allows for stereospecific introduction of functional groups, preserving the desired (1S,3R,4R) configuration.

- The hydrogenation step is critical to reduce azides safely and efficiently while simultaneously installing the Boc protecting group.

- Purification by silica gel chromatography is standard, yielding high-purity compounds suitable for pharmaceutical development.

- The overall synthetic routes are supported by patent literature and peer-reviewed chemical synthesis data, ensuring reproducibility and scalability.

Q & A

Q. What are the key synthetic steps for preparing (1S,3R,4R)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves:

Cyclization : Formation of the cyclohexane ring via cycloaddition or ring-closing metathesis (RCM) .

Hydroxylation : Stereoselective introduction of the hydroxyl group using OsO₄ or H₂O₂ under controlled pH (e.g., pH 7–8) to avoid over-oxidation .

Amino Protection : Boc (tert-butoxycarbonyl) protection of the amino group to prevent side reactions during esterification. Optimal Boc activation requires 1.2–1.5 equivalents of Boc anhydride in THF at 0–5°C .

Esterification : Ethanol-mediated esterification of the carboxylic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent. Yields improve with anhydrous conditions and catalytic DMAP (4-dimethylaminopyridine) .

Q. Table 1: Reaction Optimization for Esterification

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| DCC | DCM | 72 |

| EDCI | THF | 65 |

| HATU | DMF | 68 |

Key Tip : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

Q. Which analytical techniques are critical for confirming stereochemical purity?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Retention time differences ≥1.5 min indicate high stereopurity .

- NMR Spectroscopy : Compare H and C NMR shifts with reference data. For example, the axial hydroxyl proton resonates at δ 4.8–5.2 ppm in DMSO-d₆ .

- X-ray Crystallography : Resolve absolute configuration by analyzing heavy-atom coordinates (e.g., Flack parameter <0.1) .

Note : Cross-validate with polarimetry ([α]D²⁵ = +23° in methanol) to confirm optical purity .

Q. How does Boc protection enhance synthesis efficiency?

Methodological Answer: The Boc group:

- Prevents undesired nucleophilic reactions at the amino group during esterification.

- Allows selective deprotection under mild acidic conditions (e.g., 4M HCl in dioxane, 2h, RT) without disrupting the ester bond .

- Improves solubility in organic solvents (e.g., THF, DCM), facilitating purification via column chromatography .

Advanced Research Questions

Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be analyzed?

Methodological Answer:

Assay Validation : Confirm assay reproducibility using positive controls (e.g., known inhibitors).

Structural Analysis : Compare binding poses via molecular docking (e.g., AutoDock Vina) to identify stereospecific interactions with target enzymes .

Statistical Modeling : Apply ANOVA to assess batch-to-batch variability or dose-response outliers. Use Grubbs’ test (α=0.05) to exclude anomalies .

Example : A 10-fold IC₅₀ difference between batches may arise from residual Boc groups (detectable via LC-MS). Verify depletion using ESI-MS (m/z calc. for [M+H]⁺: 287.35) .

Q. What strategies resolve low yields in the esterification step?

Methodological Answer:

- Activation Reagents : Replace DCC with HATU for higher coupling efficiency in polar aprotic solvents (e.g., DMF) .

- Microwave Assistance : Reduce reaction time from 24h to 30min at 80°C, improving yields by 15–20% .

- Solvent-Free Conditions : Use excess ethanol as both solvent and reactant to shift equilibrium toward ester formation .

Q. Table 2: Yield Improvement Strategies

| Method | Yield (%) |

|---|---|

| Conventional (DCC/DCM) | 72 |

| Microwave (HATU/DMF) | 87 |

| Solvent-Free (excess EtOH) | 78 |

Q. How does stereochemistry influence target binding in enzymatic assays?

Methodological Answer:

- Docking Studies : The (1S,3R,4R) configuration aligns the hydroxyl and amino groups to form hydrogen bonds with catalytic residues (e.g., Asp32 in protease targets). Enantiomers show >50% reduced binding affinity .

- Mutagenesis Analysis : Replace key residues (e.g., Ser145Ala in hydrolases) to confirm stereospecific interactions via SPR (surface plasmon resonance) .

- Pharmacophore Modeling : Map electrostatic complementarity using Schrödinger’s Phase. The (3R,4R) diastereomer exhibits optimal overlap with hydrophobic pockets .

Q. Critical Data :

- for (1S,3R,4R) = 12 nM vs. for (1R,3S,4S) = 450 nM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.